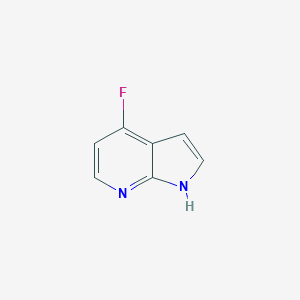

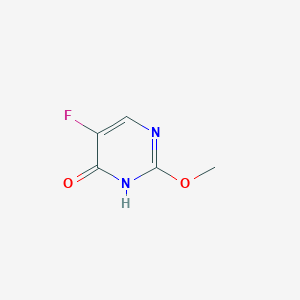

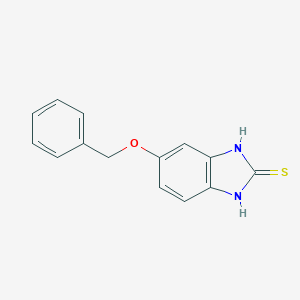

5-amino-1H-pyrazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

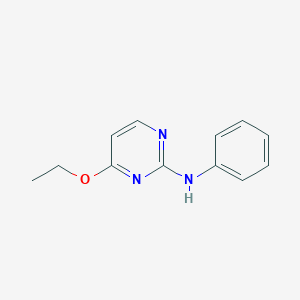

CAY10508 est un agoniste inverse puissant et sélectif pour le récepteur cannabinoïde central 1 (CB1), avec un potentiel thérapeutique pour le traitement de l'obésité et de la dépendance aux drogues. Il est connu pour son absence d'effets psychotropes, ce qui en fait un candidat prometteur pour les applications médicales . Le composé présente une valeur de Ki de 243 nanomolaires et une EC50 de 195 nanomolaires .

Applications De Recherche Scientifique

CAY10508 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

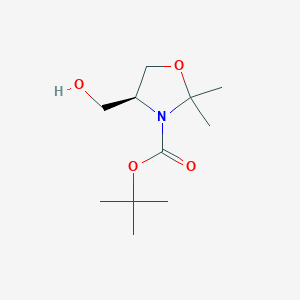

Ethyl 5-amino-1H-pyrazole-4-carboxylate, also known as Ethyl 3-amino-1H-pyrazole-4-carboxylate, is a chemical compound with the molecular formula C6H9N3O2 It’s noted that it can be used as an intermediate in the synthesis of pesticides .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Pyrazole derivatives are known for their wide range of biological activities, and they can affect multiple biochemical pathways depending on their specific chemical structure .

Action Environment

Factors such as pH, temperature, and presence of other molecules can potentially affect the action of the compound .

Analyse Biochimique

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CAY10508 implique la réaction de 1,3-bis(4-bromophényl)-5-phényl-2,4-imidazolidinedione. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO) pour obtenir la solubilité et l'efficacité de réaction souhaitées .

Méthodes de production industrielle : La production industrielle de CAY10508 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du composé. Le composé est stocké à -20 °C pour maintenir sa stabilité sur des périodes prolongées .

Analyse Des Réactions Chimiques

Types de réactions : CAY10508 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé.

Substitution : Les réactions de substitution, en particulier celles impliquant des halogènes, sont courantes avec CAY10508.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Agents halogénants tels que le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire différents atomes d'halogène dans le composé .

4. Applications de la recherche scientifique

CAY10508 a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

CAY10508 exerce ses effets en agissant comme un agoniste inverse pour le récepteur cannabinoïde central 1 (CB1). Il se lie au récepteur et induit un changement conformationnel qui réduit l'activité du récepteur. Ce mécanisme est bénéfique dans les conditions où la réduction de l'activité du récepteur CB1 est souhaitée, comme dans l'obésité et la dépendance aux drogues . L'activité agoniste inverse du composé au niveau du récepteur CB1 a été confirmée par un essai de liaison [35S]-GTPγS .

Composés similaires :

Rimonabant : Un autre agoniste inverse du récepteur CB1 utilisé à des fins thérapeutiques similaires.

AM251 : Un antagoniste sélectif du récepteur CB1 avec des propriétés de liaison similaires.

SR141716A : Connu pour son activité agoniste inverse au niveau du récepteur CB1.

Unicité de CAY10508 : CAY10508 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste inverse pour le récepteur CB1. Contrairement à d'autres composés, il n'a pas d'effets psychotropes, ce qui en fait une option plus sûre pour les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Rimonabant: Another CB1 receptor inverse agonist used for similar therapeutic purposes.

AM251: A selective CB1 receptor antagonist with similar binding properties.

SR141716A: Known for its inverse agonist activity at the CB1 receptor.

Uniqueness of CAY10508: CAY10508 is unique due to its high selectivity and potency as an inverse agonist for the CB1 receptor. Unlike some other compounds, it lacks psychotropic effects, making it a safer option for therapeutic applications .

Propriétés

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

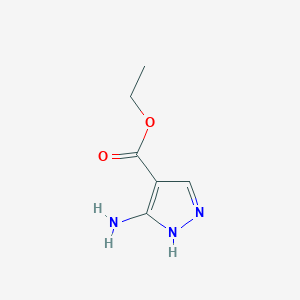

A: Ethyl 3-amino-1H-pyrazole-4-carboxylate (also known as ethyl 5-amino-1H-pyrazole-4-carboxylate) serves as a versatile building block for synthesizing various fused heterocyclic systems. It's particularly valuable in creating pyrazolopyrimidines, compounds with significant chemical and pharmacological importance due to their structural similarity to biogenic purines []. This compound has been used to synthesize a range of compounds, including:

- Pyrazolo[5,1-c][1,2,4]triazine derivatives: Achieved through diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by coupling with activated methylene compounds and subsequent cyclization [].

- Pyrazolo[1,5-a]pyrimidine derivatives: Synthesized by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with α-substituted cinnamonitriles [].

- 4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines: Formed by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with cyclohexanone in the presence of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate arylamine hydrochloride [].

- Spiropiperidine lactam acetyl-CoA carboxylase inhibitors: Synthesized from Ethyl 3-amino-1H-pyrazole-4-carboxylate through a multi-step process, involving regioselective alkylation, Curtius rearrangement, and Parham-type cyclization [].

Q2: What are the key structural characteristics of Ethyl 3-amino-1H-pyrazole-4-carboxylate and how are they confirmed?

A2: The structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives can be elucidated using various spectroscopic techniques:

- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, NOESY, HMBC, and HSQC experiments are instrumental in determining the position of protons in the molecule, especially the ring proton in solution [].

- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule [].

- Mass Spectrometry: Confirms the molecular weight and provides insights into the fragmentation pattern of the compound [].

- X-ray Crystallography: Offers a definitive three-dimensional structure of the molecule, revealing bond lengths, angles, and crystal packing arrangements [, ].

- HPLC: Used to monitor reactions and characterize the purity of the synthesized compounds [, ].

Q3: How does the reaction environment influence the acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A: The acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate is significantly influenced by the reaction conditions, particularly the solvent and the presence of a catalyst [, ]:

- Solvent Polarity: Reactions in polar solvents like DMF tend to favor monoacetylated products at room temperature, while less polar solvents like chloroform favor diacetylated products [].

- Temperature: Higher temperatures generally lead to increased acetylation, with triacetylated products becoming more dominant at reflux conditions [].

- Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the acetylation process and influencing product distribution. At room temperature, DMAP promotes monoacetylation, while at reflux, it facilitates the formation of triacetylated derivatives [, ].

Q4: What is the significance of Structure-Activity Relationship (SAR) studies for Ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives?

A: SAR studies are crucial for understanding how modifications to the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold impact the biological activity of the resulting derivatives. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents, researchers found that incorporating specific substituents like 4-fluorophenyl and trifluoromethyl groups significantly enhanced the inhibitory effects on cancer cell proliferation []. These findings highlight the importance of systematic structural modifications in optimizing the potency and selectivity of new drug candidates derived from this versatile compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)